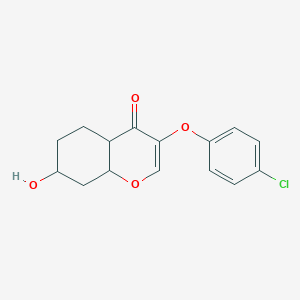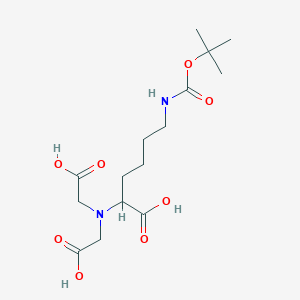
N2,N2-Bis(carboxymethyl) N6-boc-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Bis(carboxymethyl) N6-boc- is a chemical compound with the molecular formula C15H26N2O8. This compound is a derivative of lysine, an essential amino acid, and is often used in the preparation of amino acid derivatives as metal ion chelating agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N2,N2-Bis(carboxymethyl) N6-boc- typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group.
Carboxymethylation: The protected lysine is then reacted with bromoacetic acid in the presence of sodium hydroxide to introduce the carboxymethyl groups.
Deprotection: The Boc group is removed using an acid such as hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for N2,N2-Bis(carboxymethyl) N6-boc- follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N2,N2-Bis(carboxymethyl) N6-boc- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of carboxymethyl groups.
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Bromoacetic Acid: Used for carboxymethylation.
Di-tert-butyl Dicarbonate: Used for Boc protection.
Hydrochloric Acid: Used for deprotection.
Major Products Formed
N2,N2-Bis(carboxymethyl) N6-boc-: The primary product formed after carboxymethylation and deprotection.
Aplicaciones Científicas De Investigación
N2,N2-Bis(carboxymethyl) N6-boc- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N2,N2-Bis(carboxymethyl) N6-boc- involves its ability to chelate metal ions. The carboxymethyl groups can coordinate with metal ions, forming stable complexes. This property is utilized in various applications, including biochemical assays and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- N2,N2-Bis(carboxymethyl)-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysine
- N2,N2-Bis(carboxymethyl)-N6-[(2-methylpropan-2-yl)oxycarbonyl]-L-lysine
Uniqueness
N2,N2-Bis(carboxymethyl) N6-boc- is unique due to its specific structure, which allows for effective chelation of metal ions. This makes it particularly useful in applications requiring metal ion chelation, such as biochemical assays and industrial processes.
Propiedades
Fórmula molecular |
C15H26N2O8 |
|---|---|
Peso molecular |
362.38 g/mol |
Nombre IUPAC |
2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
KLJVHTFKVKHTIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
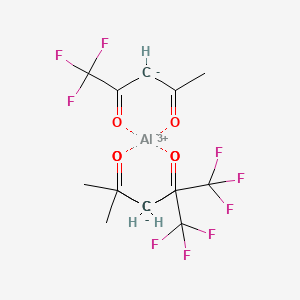
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
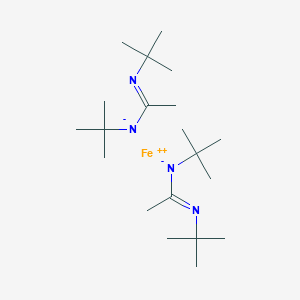
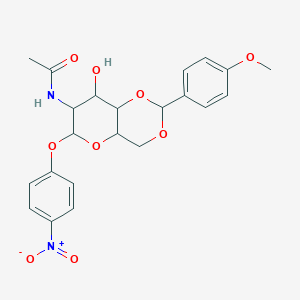
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
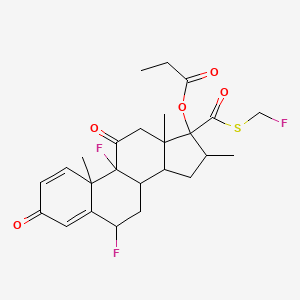
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
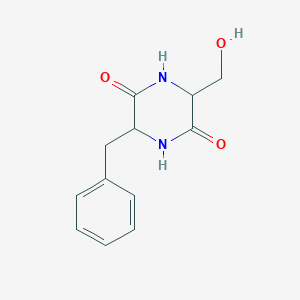
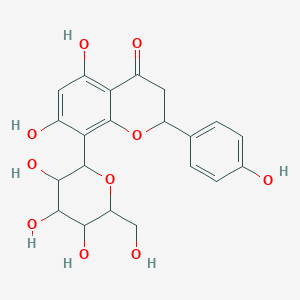
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
